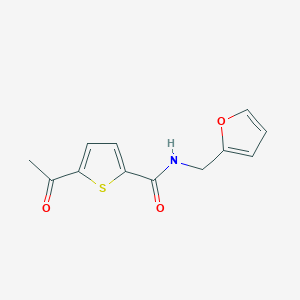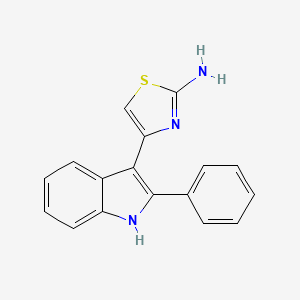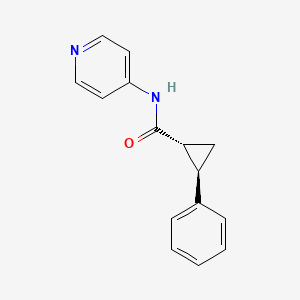![molecular formula C21H21N3O4S B7636704 4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The exact mechanism of action of compound X is not fully understood. However, it is known to bind to specific receptors in the body, leading to a range of biochemical and physiological effects. For example, its binding to the dopamine D3 receptor has been found to modulate dopamine release in the brain.
Biochemical and Physiological Effects:
Compound X has been found to have a range of biochemical and physiological effects. For example, it has been found to modulate dopamine release in the brain, leading to potential applications in the treatment of neurological disorders such as Parkinson's disease. It has also been found to have anti-inflammatory effects, making it a potential tool for studying the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its high affinity for specific receptors, allowing for precise targeting of these receptors. Additionally, its range of biochemical and physiological effects make it a valuable tool for studying a range of biological processes. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are a range of potential future directions for research on compound X. For example, it could be further studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, its anti-inflammatory effects could be further explored for potential applications in the treatment of inflammatory diseases such as arthritis. Further research could also be conducted to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the desired purity and yield of the final product. However, a common synthesis method involves the reaction of 2-methoxybenzaldehyde with pyridine-2-carbaldehyde to form a Schiff base intermediate. This intermediate is then reacted with sulfamic acid and benzoyl chloride to form the final product.
Applications De Recherche Scientifique
Compound X has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the role of specific receptors in the body. For example, it has been found to have a high affinity for the dopamine D3 receptor, making it a valuable tool for studying the function of this receptor.
Propriétés
IUPAC Name |
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24(19-8-3-4-9-20(19)28-2)29(26,27)18-12-10-16(11-13-18)21(25)23-15-17-7-5-6-14-22-17/h3-14H,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWSHIPKZVKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)


![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)


![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
